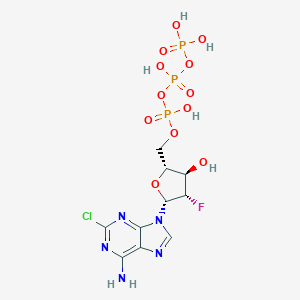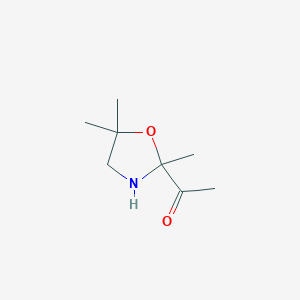
BeBq2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BeBq2: is a complex compound with the chemical formula C26H16BeN2O2. It is commonly used as an emitting and electron transport material in organic light-emitting devices (OLEDs). This compound is known for its excellent electroluminescence and electron-transport properties, making it superior to other materials like tris(8-hydroxyquinolinato)aluminum .
Mechanism of Action
Target of Action
Bis(10-hydroxybenzo[H]quinolinato)beryllium, also known as Bebq2, is primarily used in the field of optoelectronics . Its primary targets are organic light-emitting diodes (OLEDs), where it serves as an emission layer (EML) and electron transport layer (ETL) material .
Mode of Action
This compound interacts with its targets (OLEDs) by emitting light when excited, a property known as luminescence . This is due to its exceptional optical properties . The geometrical structure and electronic properties of this compound, both in the neutral and in the positively and negatively charged states, have been studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .
Biochemical Pathways
It’s known that this compound plays a crucial role in the electron transport process in oleds . The charge transfer from the charged ligand to a neutral one can proceed either within a single this compound monomer molecule or between the different monomers in the this compound dimer .
Result of Action
The primary result of this compound’s action is the emission of light when excited . This makes it a highly sought-after material in the field of optoelectronics . It’s used as an emission layer (EML) and electron transport layer (ETL) material in OLEDs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the energy level alignment at this compound/PEI/ITO interfaces was investigated by UV photoemission spectroscopy (UPS). The deposition of a PEI layer was found to reduce the absolute work function of ITO by 1.4 eV . This indicates that the environment in which this compound is used can significantly impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a significant role in biochemical reactions, particularly in organic light-emitting diodes (OLEDs) as an electron transport layer material . It interacts with various biomolecules, including enzymes and proteins, through its unique chemical structure. The compound’s interaction with these biomolecules can influence their activity and stability, leading to changes in biochemical pathways. For instance, Bis(10-hydroxybenzo[H]quinolinato)beryllium has been shown to interact with electron transport proteins, enhancing their efficiency in electron transfer processes .
Cellular Effects
The effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(10-hydroxybenzo[H]quinolinato)beryllium can enhance the efficiency of electron transport in cells, leading to increased cellular energy production . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, Bis(10-hydroxybenzo[H]quinolinato)beryllium exerts its effects through specific binding interactions with biomolecules. It can bind to electron transport proteins, enhancing their activity and stability . The compound also influences enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. Furthermore, Bis(10-hydroxybenzo[H]quinolinato)beryllium can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(10-hydroxybenzo[H]quinolinato)beryllium remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have different effects on cells, potentially leading to changes in cellular metabolism and function over time .
Dosage Effects in Animal Models
The effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Bis(10-hydroxybenzo[H]quinolinato)beryllium is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can enhance the activity of enzymes involved in electron transport and oxidative phosphorylation, leading to increased cellular energy production . Additionally, it can influence the levels of metabolites involved in oxidative stress response, thereby modulating cellular redox balance .
Transport and Distribution
Within cells and tissues, Bis(10-hydroxybenzo[H]quinolinato)beryllium is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Bis(10-hydroxybenzo[H]quinolinato)beryllium are critical for its biochemical activity, as they determine the concentration of the compound in target tissues and cells .
Subcellular Localization
The subcellular localization of Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Bis(10-hydroxybenzo[H]quinolinato)beryllium can accumulate in mitochondria, where it enhances electron transport and energy production . Its localization in other organelles, such as the nucleus, can influence gene expression and cellular metabolism .
Preparation Methods
The preparation of BeBq2 involves several steps of chemical synthesis. A typical synthesis method includes using caustic as an alkaline reagent and reacting a berylliate or beryllium alkoxide to obtain the product . The compound is often produced as a yellow powder or crystals and is used in high-purity forms for industrial applications .
Chemical Reactions Analysis
BeBq2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include caustic alkalis and beryllium salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BeBq2 has a wide range of scientific research applications:
Comparison with Similar Compounds
BeBq2 is often compared with other similar compounds, such as:
Tris(8-hydroxyquinolinato)aluminum (Alq3): While Alq3 is a popular electron-transport material, this compound has superior electroluminescence and charge transport properties.
Bis(8-hydroxyquinolinato)zinc (Znq2): Another similar compound used in OLEDs, but with different electronic properties and applications.
Properties
CAS No. |
148896-39-3 |
|---|---|
Molecular Formula |
C26H18BeN2O2+2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
beryllium;benzo[h]quinolin-1-ium-10-olate |
InChI |
InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2 |
InChI Key |
GQVWHWAWLPCBHB-UHFFFAOYSA-N |
SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 |
Canonical SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)





![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)

![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)

